molecular formula C10H13NO3 B14377833 Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate CAS No. 90179-11-6

Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate

Katalognummer: B14377833
CAS-Nummer: 90179-11-6
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: XSYWYSFMDXPMCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of an isocyano group and a carboxylate ester group within a spirocyclic framework. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isocyano-1-oxaspiro[25]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The isocyano group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure may also play a role in its unique properties and effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-isocyano-, methyl ester

Uniqueness

Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of the isocyano group within the spirocyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Eigenschaften

CAS-Nummer

90179-11-6

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-11-10(8(12)13-2)9(14-10)6-4-3-5-7-9/h3-7H2,2H3

InChI-Schlüssel

XSYWYSFMDXPMCS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(C2(O1)CCCCC2)[N+]#[C-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.